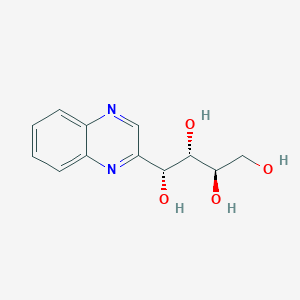

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Beschreibung

BenchChem offers high-quality (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHSLKLTQNYAD-IJLUTSLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427833 |

Source

|

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4711-06-2 |

Source

|

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and stereochemistry of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

[1]

Introduction & Chemical Identity

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a specific stereoisomer of the quinoxaline derivative formed by the condensation of 1,2-dicarbonyl intermediates with o-phenylenediamine (OPD).[1] In the context of food chemistry and diabetes research, it is most commonly identified as the stable derivative of 3-deoxyglucosone (3-DG) , a potent precursor of Advanced Glycation Endproducts (AGEs).

Historically referred to as 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline , this molecule serves as a "chemical trap" product, allowing researchers to quantify transient, highly reactive dicarbonyl species generated during the Maillard reaction or the polyol pathway.[1]

Chemical Classification

| Property | Detail |

| IUPAC Name | (1R,2S,3R)-1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol |

| Common Synonyms | 2-(D-arabino-tetrahydroxybutyl)quinoxaline; 3-DG-Quinoxaline |

| CAS Number | 4711-06-2 |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Stereochemistry | D-arabino configuration (derived from D-Glucose/D-Fructose) |

Structure and Stereochemistry[1][7]

The molecule consists of a planar quinoxaline (benzopyrazine) ring substituted at the C2 position with a chiral polyol side chain. The stereochemical designation (1R, 2S, 3R) is critical, as it identifies the specific precursor sugar from which the dicarbonyl backbone originated.[1]

Stereochemical Origin

The (1R, 2S, 3R) configuration indicates that the chiral centers of the side chain are preserved from the C3, C4, and C5 positions of D-Glucose (or D-Fructose) following the loss of C1 and C2 during the formation of the 3-deoxyglucosone intermediate.

-

C1' (Attached to Ring): Corresponds to the original C3 of D-Glucose.[2] The priority shift from a sugar carbon to the high-priority quinoxaline ring results in the (R) designation.[2]

-

C2': Corresponds to C4 of D-Glucose.[1][2] Assigned (S) in this chain context.[1][3][2]

-

C3': Corresponds to C5 of D-Glucose.[1][2] Assigned (R) .[1][3][2][4][5]

This specific isomer distinguishes the glucose/fructose pathway from the galactose pathway, which would yield the D-lyxo isomer (corresponding to different chirality).

Structural Visualization (DOT)

The following diagram illustrates the connectivity and stereochemical flow from the quinoxaline core to the polyol tail.

Figure 1: Connectivity of the (1R,2S,3R)-side chain to the quinoxaline core.

Synthesis & Formation Mechanism[1][4][10][11]

The synthesis of this compound is the standard method for determining 3-deoxyglucosone (3-DG) levels in biological samples.[2] It relies on the acid-catalyzed dehydration of glucose to 3-DG, followed by in situ trapping with OPD.[2]

Reaction Pathway[8][10][12][13][14][15]

-

Dehydration: D-Glucose undergoes enolization and dehydration at C3 to form the 1,2-dicarbonyl intermediate, 3-deoxyglucosone (3-DG).[2]

-

Condensation: The diamine groups of OPD attack the carbonyl carbons of 3-DG (C1 and C2).[2]

-

Cyclization: A double condensation releases two water molecules, closing the pyrazine ring to form the quinoxaline.[1][2]

Mechanistic Workflow

Figure 2: Formation pathway from hexose sugars to the quinoxaline derivative.

Experimental Protocols

Protocol A: Synthesis from D-Glucose (Standard Reference Material)

This protocol yields the specific (1R,2S,3R) isomer for use as an analytical standard.[1]

Reagents:

-

D-Glucose (1.0 M aqueous solution)

-

o-Phenylenediamine (OPD) (1.0 M in 0.5 M HCl)

-

Perchloric acid (HClO₄) or Acetic acid[1]

Procedure:

-

Incubation: Mix 10 mL of D-Glucose solution with 10 mL of OPD solution.

-

Reaction: Heat the mixture at 60°C for 1 hour or incubate at 37°C for 24 hours (simulating physiological conditions). The acidic environment promotes the formation of 3-DG from glucose.[2]

-

Stop: Cool the reaction to room temperature.

-

Purification: The product is isolated via solid-phase extraction (C18 cartridge) or preparative HPLC.

-

Crystallization: Recrystallize from ethanol/water to obtain fine needles.

Protocol B: HPLC-UV/MS Detection

For the quantification of this compound in biological fluids (plasma/urine).[2]

Analytical Characterization Data

To validate the identity of the (1R,2S,3R) isomer, compare experimental data against these reference values.

Spectroscopic Properties

| Method | Characteristic Signal | Interpretation |

| UV-Vis | Typical quinoxaline ring | |

| MS (ESI+) | m/z 251.1 | Protonated molecular ion |

| ¹H NMR | Proton at C3 of the quinoxaline ring.[1][2] | |

| ¹H NMR | Aromatic protons of the benzene ring.[1][2] | |

| ¹H NMR | Proton at C1' (chiral center attached to ring).[1][2] |

Differentiation from Isomers

The (1R,2S,3R) isomer (from Glucose) must be distinguished from the (1S,2S,3R) isomer (from Galactose/D-Lyxo).[1] While Mass Spectrometry cannot distinguish them (same mass), retention time on C18 HPLC and coupling constants in NMR are definitive.[1][2] The D-arabino derivative typically elutes slightly earlier than the D-lyxo derivative in reverse-phase systems due to subtle differences in hydrophobicity caused by the side-chain conformation.[2]

References

-

NIST Chemistry WebBook. 1,2,3,4-Butanetetrol, [S-(R,R)]- Data.[1] National Institute of Standards and Technology.[1][2] Link[1]

-

Niwa, T. (1999).[1][2] 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication.[1] Diabetes/Metabolism Research and Reviews.[1][2] Link

-

Global Chem Mall. (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol Product Entry.Link[1]

-

PubChem. Butane-1,2,3,4-tetrol Compound Summary. National Library of Medicine.[1][2] Link

-

Horton, D., & Miller, M. J. (1989).[1][2] The Structure of 2-(D-arabino-Tetrahydroxybutyl)quinoxaline.[6][2] The Journal of Organic Chemistry.[1][2] Link[1]

Sources

- 1. Quizalofop - Wikipedia [en.wikipedia.org]

- 2. l-Threitol | C4H10O4 | CID 445969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst | MDPI [mdpi.com]

- 5. alpaipars.com [alpaipars.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

Thermodynamic Stability of Quinoxaline Derivatives from D-Glucose: A Technical Guide

Executive Summary

This guide details the mechanistic and thermodynamic principles governing the synthesis of quinoxaline derivatives from D-glucose and o-phenylenediamine (OPD).[1] It is designed for researchers in carbohydrate chemistry and pharmaceutical development.[1] The transformation relies on the thermodynamic sink provided by the aromatization of the pyrazine ring, effectively trapping transient

Mechanistic Pathways: The Glucose Cascade

The conversion of D-glucose to quinoxaline derivatives is not a direct reaction but a multi-step cascade involving the degradation of the sugar into reactive

The Critical Intermediates

D-Glucose exists in dynamic equilibrium between hemiacetal and open-chain forms.[1] Under thermodynamic stress (heat, acidic pH), it degrades via two primary competing pathways:[1]

-

Dehydration (The 3-DG Pathway):

-

Oxidation/Retro-Aldol (The Fragmentation Pathway):

The Trapping Reaction (Quinoxaline Formation)

The reaction with o-phenylenediamine is a nucleophilic attack of the diamine nitrogens on the electrophilic carbonyl carbons (C1 and C2) of the intermediate.

-

Step 1: Formation of a mono-Schiff base (reversible).[1]

-

Step 2: Intramolecular cyclization to a dihydroquinoxaline.[1]

-

Step 3: Dehydration/Oxidation to form the fully aromatic quinoxaline.[1]

Pathway Visualization

The following diagram illustrates the divergence of glucose degradation and the subsequent convergence into stable quinoxaline scaffolds.

Figure 1: Mechanistic divergence of D-glucose degradation and thermodynamic trapping via o-phenylenediamine condensation.

Thermodynamic Landscape

The formation of quinoxaline derivatives is thermodynamically driven by aromatization . While the glucose degradation intermediates (3-DG, glucosone) are high-energy, reactive species prone to polymerization (AGE formation), the quinoxaline products are thermodynamic sinks.[1]

The Aromatization Driving Force

The conversion of the dihydroquinoxaline intermediate to the quinoxaline ring involves the establishment of a

-

Resonance Energy: The resonance stabilization energy of quinoxaline is significant (approx. 65-70 kcal/mol), providing a massive

driving force.[1] -

Irreversibility: Once formed, the quinoxaline ring is stable against hydrolysis and thermal degradation under standard processing conditions. This makes OPD derivatization an excellent method for "freezing" the equilibrium of transient sugar degradation products.

Isomer Stability and Selectivity

The specific isomer formed depends entirely on the structure of the

| Precursor | Primary Quinoxaline Product | Side Chain Structure | Thermodynamic Stability |

| 3-Deoxyglucosone | 2-(1-deoxy-2,3,4-trihydroxybutyl)quinoxaline | High. Stable end-product of the 3-DG pathway.[1] | |

| Glucosone | 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline | High. Direct condensation product.[1] | |

| Methylglyoxal | 2-Methylquinoxaline | Very High. Lack of hydroxyl side chain reduces steric/electronic lability.[1] | |

| Glyoxal | Quinoxaline | Very High. The parent scaffold.[1] |

Note on Regiochemistry: For asymmetric dicarbonyls (like 3-DG), the condensation with unsubstituted OPD yields a single regioisomer regarding the quinoxaline core (position 2 vs 3 is equivalent due to symmetry of OPD).[1] However, if substituted OPD (e.g., 4-methyl-1,2-diaminobenzene) is used, a mixture of regioisomers (6-methyl vs 7-methyl) will form, governed by the relative nucleophilicity of the amino groups.[1]

Experimental Protocols

Analytical Derivatization (For Quantification)

This protocol is the industry standard for quantifying glucose degradation products (GDPs) in biological or pharmaceutical samples.[1]

Objective: Quantify 3-DG and MGO via quinoxaline formation. Reagents:

-

Sample solution (containing Glucose/GDPs).[1]

-

o-Phenylenediamine (OPD) solution (100 mM in 0.5 M HCl).[1]

-

Internal Standard: 2,3-Dimethylquinoxaline.[1]

Workflow:

-

Preparation: Mix 100

L of sample with 50 -

Incubation: Incubate at 60°C for 2 hours (or 25°C for 12 hours). The acidic pH catalyzes the condensation.[1]

-

Quenching: Cool to 4°C.

-

Analysis: Inject directly into HPLC-UV (detection at 315 nm) or LC-MS/MS.

-

Validation: The quinoxaline peaks are stable for >24 hours at 4°C.

Preparative Synthesis (High Yield)

For synthesizing the quinoxaline derivatives as reference standards or bioactive scaffolds.[1]

Method: Iodine-Catalyzed Condensation (Green Chemistry Approach).[1] Rationale: Molecular iodine acts as a mild Lewis acid to activate the carbonyls and an oxidant to facilitate the final aromatization step.

Step-by-Step Protocol:

-

Reactants: Dissolve D-Glucose (1 mmol) and o-Phenylenediamine (1.1 mmol) in Ethanol (5 mL).

-

Catalyst: Add Molecular Iodine (

, 5 mol%). -

Reaction: Stir at room temperature for 20–40 minutes.

-

Observation: The solution will darken as the Schiff base forms.[1]

-

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). Glucose spot disappears; fluorescent quinoxaline spot appears.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

Applications in Drug Development[4][5]

Bioactive Scaffolds

The quinoxaline core derived from glucose mimics the structure of several kinase inhibitors and DNA-intercalating agents.[1]

-

Mechanism: The planar aromatic ring allows intercalation into DNA base pairs.[1]

-

Modification: The hydroxylated side chain (from 3-DG or glucosone) provides a "handle" for further functionalization (e.g., phosphorylation to mimic nucleosides) or can be cleaved (via periodate oxidation) to yield Quinoxaline-2-carboxaldehyde , a versatile precursor for reductive amination.[1]

Diabetes Research (AGE Inhibitors)

Quantifying 3-DG-Quinoxaline is the gold standard for assessing "Carbonyl Stress" in diabetic patients.[1]

-

Therapeutic Target: Drugs that scavenge 3-DG (like aminoguanidine) are screened by monitoring the reduction in 3-DG-Quinoxaline formation in vitro.[1]

References

-

Synthesis and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing URL:[1][Link]

-

Degradation of Glucose: Reinvestig

-Dicarbonyl Compounds Source: ResearchGate URL:[1][3][4][Link] -

Extending the Spectrum of

-Dicarbonyl Compounds in Vivo Source: National Institutes of Health (PMC) URL:[1][Link] -

Efficient Synthesis of Aromatic Quinoxaline Derivatives Source: University of Dayton (eCommons) URL:[1][Link]

-

Degradation and de novo formation of nine major glucose degradation products during storage of peritoneal dialysis fluids Source: Scientific Reports (Nature) URL:[1][Link][1]

Sources

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Solubility of (2-Quinoxalinyl)-1,2,3,4-butanetetrol Isomers

Abstract

The physicochemical properties of a drug candidate are foundational to its ultimate success, governing everything from formulation and bioavailability to its interaction with biological targets. This guide provides a comprehensive framework for the characterization of (2-Quinoxalinyl)-1,2,3,4-butanetetrol isomers, a class of molecules with potential therapeutic applications stemming from their quinoxaline core.[1][2] While specific experimental data for this exact family of isomers is not broadly published, this document serves as a detailed manual for the essential experimental protocols and theoretical considerations required for their in-depth analysis. We will explore the critical role of stereoisomerism and its profound impact on physical properties, alongside step-by-step methodologies for determining key parameters such as melting point, acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility.[3][4] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic, ensuring a robust and data-driven development process in line with international regulatory standards.[5][6]

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the adage "the medium is the message" can be aptly applied to the physicochemical properties of a potential therapeutic agent. These intrinsic characteristics dictate how a molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME). The quinoxaline scaffold is a well-established pharmacophore found in a variety of biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[2][7] The subject of this guide, (2-Quinoxalinyl)-1,2,3,4-butanetetrol, combines this heterocyclic system with a chiral polyol side chain, creating a fascinating set of stereoisomers.

The presence of multiple chiral centers in the butanetetrol moiety means that this single chemical formula can represent several distinct molecules (enantiomers and diastereomers) with unique three-dimensional arrangements.[8] It is well-documented that stereoisomers can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[3][9][10] Therefore, a thorough and separate characterization of each isomer is not merely an academic exercise but a regulatory and scientific necessity.[5][6]

This guide will provide both the theoretical underpinnings and the practical, field-tested protocols to empower researchers to build a comprehensive physicochemical profile for each isomer of (2-Quinoxalinyl)-1,2,3,4-butanetetrol.

Molecular Structure and the Imperative of Stereoisomerism

The core structure of (2-Quinoxalinyl)-1,2,3,4-butanetetrol features a quinoxaline ring attached at the 2-position to a four-carbon chain bearing four hydroxyl groups. The butanetetrol chain contains two chiral centers at the C2' and C3' positions, giving rise to a set of stereoisomers.

-

Enantiomers: Non-superimposable mirror images of each other. For example, the (2'R, 3'R) and (2'S, 3'S) isomers are an enantiomeric pair.

-

Diastereomers: Stereoisomers that are not mirror images of each other. For example, the (2'R, 3'R) and (2'R, 3'S) isomers are diastereomers. This also includes meso forms, if applicable.

These seemingly subtle differences in spatial arrangement can lead to significant variations in how the molecules pack in a crystal lattice (affecting melting point and solubility) and how they interact with other molecules, including water, lipids, and biological receptors.[4] For this reason, all subsequent experimental discussions assume that the isomers have been isolated and are of high purity.

Key Physicochemical Properties: Theory and Experimental Determination

A foundational set of physicochemical data is essential for any new chemical entity. As per ICH guidelines Q6A and Q6B, a thorough characterization of the drug substance is required to establish its quality, safety, and efficacy.[11]

Melting Point (MP)

Expertise & Experience: The melting point is more than just a measure of thermal stability; it is a sensitive indicator of purity and provides a qualitative assessment of the crystal lattice energy. A sharp melting point typically signifies a highly pure, crystalline compound. For isomers, differences in melting points can reflect variations in the efficiency of crystal packing due to their different shapes.[4]

Experimental Protocol: Capillary Melting Point Determination

-

Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range should be narrow for a pure compound.

-

Validation: Calibrate the apparatus periodically using certified reference standards with known melting points.

Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[12] The quinoxaline ring system contains basic nitrogen atoms, making (2-Quinoxalinyl)-1,2,3,4-butanetetrol a basic compound. Knowing the pKa is crucial because the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target.[12] For instance, the charged (ionized) form is typically more water-soluble, while the neutral (unionized) form is more likely to cross lipid membranes.

Experimental Protocol: Potentiometric Titration

This method is considered a gold standard for its accuracy and simplicity.[13]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the isomer in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated combination pH electrode to monitor the pH.

-

Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an auto-burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of 50% neutralization.[13]

-

Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the electrode and titrant concentration.

Diagram 1: Workflow for Physicochemical Characterization

Caption: Ionization state of a basic compound as a function of pH relative to its pKa.

Aqueous Solubility

Expertise & Experience: Poor solubility is a leading cause of failure for drug candidates. [14][15]It is essential to determine both kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It's a high-throughput screen that is useful for early-stage discovery to rank-order compounds. [15][16][17]* Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. This is a lower-throughput but more definitive measurement crucial for later-stage development and formulation. [18] Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess of the solid isomer to a vial containing a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the solid form has not changed (e.g., converted to a hydrate or a different polymorph) during the experiment. This is a key part of a self-validating protocol.

-

Data Reporting: Report the solubility in units of µg/mL or µM.

Data Presentation and Isomer Comparison

To facilitate analysis, all quantitative data should be summarized in a clear, tabular format. While specific data for (2-Quinoxalinyl)-1,2,3,4-butanetetrol isomers is not publicly available, the table below serves as a template for presenting experimentally determined values.

| Property | Isomer A ((2'R, 3'R)-form) | Isomer B ((2'S, 3'S)-form) | Isomer C ((2'R, 3'S)-form) |

| Melting Point (°C) | e.g., 155-157 | e.g., 155-157 | e.g., 162-164 |

| pKa (Basic) | e.g., 3.5 ± 0.1 | e.g., 3.5 ± 0.1 | e.g., 3.6 ± 0.1 |

| LogP (Calculated) | e.g., 1.2 | e.g., 1.2 | e.g., 1.2 |

| LogD (pH 7.4) | e.g., 1.15 ± 0.05 | e.g., 1.15 ± 0.05 | e.g., 1.18 ± 0.06 |

| Thermo. Solubility (µg/mL) | e.g., 250 ± 20 | e.g., 245 ± 25 | e.g., 180 ± 15 |

Interpretation Insights:

-

Enantiomers (A and B): In an achiral environment, enantiomers will have identical physical properties (melting point, pKa, solubility, LogD). Differences in these values would suggest impurities or errors in measurement.

-

Diastereomers (e.g., A vs. C): Diastereomers have different spatial arrangements and are, for all intents and purposes, different compounds. They are expected to have different physical properties. For example, Isomer C might have a higher melting point and lower solubility, suggesting a more stable crystal lattice that is harder to break apart. [4]

Conclusion

The rigorous physicochemical characterization of each stereoisomer of (2-Quinoxalinyl)-1,2,3,4-butanetetrol is a non-negotiable step in its development as a potential therapeutic agent. By employing the robust, validated protocols detailed in this guide, researchers can generate a comprehensive data package that illuminates the properties of each distinct molecule. This understanding is paramount for rational formulation design, accurate interpretation of biological data, and ultimately, the successful progression of the most promising drug candidate. Adherence to these principles of scientific integrity and thoroughness provides the authoritative grounding necessary to meet global regulatory expectations and advance the frontiers of medicinal chemistry.

References

-

Avdeef, A., Box, K.J., Comer, J.E.A., Hibbert, C., & Tam, K.Y. (2000). pH-metric logP 10. Determination of dissociation and partition constants of zwitterionic compounds. Pharmaceutical Research, 17(1), 85-89. [Link not available from search, but concept cited in][13]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Kloss, F., & Sörgel, F. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

-

Javed, I., & Aslam, S. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug and Alcohol Research, 10(5). [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

-

Kappe, C. O. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved from [Link]

-

Wouters, J., & Van Meervelt, L. (2022). Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D Fisher projection... ResearchGate. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 11(11). [Link]

-

Longdom Publishing. (2021). The Role of Stereochemistry in Pharmacy. Clinical Pharmacology & Biopharmaceutics, 10(7). [Link]

-

Kumar, R., & Sharma, S. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11-16. [Link]

-

National Toxicology Program. (1999). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

-

Morgenthaler, M., et al. (2007). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Medicinal Chemistry, 50(22), 5465-5471*. [Link]

-

Scrivens, G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Elder, D. (2024, December 23). ICH Q6(R1): test criteria and specifications. European Pharmaceutical Review. [Link]

-

IIP Series. (n.d.). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. Retrieved from [Link]

-

Vani, V., & Thoufeek, I. (2026, February 15). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development, 14(1). [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogD/LogP. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. ajprd.com [ajprd.com]

- 8. researchgate.net [researchgate.net]

- 9. omicsonline.org [omicsonline.org]

- 10. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ijirss.com [ijirss.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. asianpubs.org [asianpubs.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Formation of Quinoxaline Butanetetrol from o-Phenylenediamine and Glucose

This guide provides a comprehensive exploration of the chemical synthesis and mechanistic underpinnings of quinoxaline butanetetrol formation from the reaction of o-phenylenediamine and D-glucose. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the transformation of a common monosaccharide into a key precursor for a medicinally relevant heterocyclic scaffold.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their planar aromatic system allows for effective interaction with biological macromolecules, making them privileged scaffolds in medicinal chemistry. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

The synthesis of these vital structures from readily available and sustainable starting materials is a key objective in modern synthetic chemistry. The use of D-glucose, an abundant and inexpensive monosaccharide, as a C4-synthon for the construction of the quinoxaline side chain represents an elegant and green approach to this challenge. This guide will dissect the mechanism of this transformation, providing both theoretical understanding and practical guidance.

The Reactants: A Closer Look

A fundamental understanding of the starting materials is crucial to comprehending the reaction mechanism.

o-Phenylenediamine: The Diamine Nucleophile

o-Phenylenediamine (OPD) is an aromatic diamine with the two amino groups positioned ortho to each other on a benzene ring. This specific arrangement is key to its role in forming the quinoxaline ring system. The lone pair of electrons on each nitrogen atom makes the amino groups nucleophilic, enabling them to attack electrophilic carbonyl carbons. The proximity of the two amino groups facilitates the second cyclization step required to form the six-membered dihydropyrazine ring, which then aromatizes to the stable quinoxaline core.

D-Glucose: From Sugar to Dicarbonyl Precursor

In aqueous solution, D-glucose primarily exists as a stable cyclic hemiacetal. However, it is in equilibrium with its open-chain form, which possesses a reactive aldehyde group.[3] This aldehyde makes glucose a reducing sugar, capable of undergoing oxidation.[3][4] For the synthesis of quinoxaline butanetetrol, the crucial transformation is the conversion of glucose into a 1,2-dicarbonyl species, specifically an osone.

This transformation is thought to proceed via the following steps:

-

Enolization: In solution, the open-chain form of glucose can undergo tautomerization in the presence of an acid or base catalyst to form an enediol intermediate.[5]

-

Oxidation: This enediol is susceptible to oxidation. In the context of this reaction, one of the amino groups of o-phenylenediamine or another oxidizing agent present can facilitate the oxidation of the C2 hydroxyl group to a ketone. This process is analogous to the initial steps of the Maillard reaction.[3]

-

Formation of the 1,2-Dicarbonyl Intermediate: The result of this sequence is the in-situ generation of a 1,2-dicarbonyl compound (an α-ketoaldehyde) from glucose. This intermediate is the key electrophile that will react with o-phenylenediamine.

The Core Mechanism: From Reactants to Quinoxaline Butanetetrol

The most widely accepted method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][6] In this case, glucose serves as the precursor to the dicarbonyl component. The overall mechanism can be broken down into two main stages: the formation of the dicarbonyl intermediate from glucose, and the subsequent condensation with o-phenylenediamine.

The plausible mechanism is as follows:

-

Ring-Opening of Glucose: The cyclic hemiacetal of D-glucose opens to its aldehyde form.

-

Formation of Schiff Base/Enolization: The aldehyde at C1 can react with one of the amino groups of o-phenylenediamine to form a Schiff base (imine). This is followed by tautomerization to an enol form.

-

Oxidation and Hydrolysis: The enol is oxidized at the C2 position, and subsequent hydrolysis of the imine regenerates the carbonyl at C1, yielding a 1,2-dicarbonyl intermediate (glucosone).

-

First Condensation: One of the amino groups of a second molecule of o-phenylenediamine attacks one of the carbonyl groups (likely the more reactive aldehyde at C1) of the glucosone, forming a hemiaminal.

-

Dehydration: The hemiaminal loses a molecule of water to form a Schiff base.

-

Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl group (at C2), forming a six-membered ring.

-

Second Dehydration (Aromatization): A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic quinoxaline ring. The final product is 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.[7][8]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. ijrar.org [ijrar.org]

- 3. Reducing sugar - Wikipedia [en.wikipedia.org]

- 4. Novel and Facile Colorimetric Detection of Reducing Sugars in Foods via In Situ Formed Gelatin-Capped Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Calculation and Verification of Molecular Weight and Exact Mass for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical examination of two fundamental yet distinct molecular properties—Molecular Weight and Exact Mass—using the heterocyclic compound (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol as a case study. We will dissect the theoretical underpinnings of each metric, provide a step-by-step computational methodology, and detail an experimental workflow for empirical verification using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of these concepts for compound identification, purity assessment, and metabolic profiling.

Introduction

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a multifaceted compound with significant potential in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders and other conditions.[1] Its structural complexity, featuring a quinoxaline moiety linked to a polyhydroxylated butane chain, necessitates precise analytical characterization. Among the most critical parameters for any chemical entity are its molecular weight and exact mass.

While often used interchangeably in general chemical discourse, these terms represent distinct physical constants with profound implications for analysis and interpretation.

-

Molecular Weight (MW) , or average molecular mass, is a weighted average based on the natural abundance of all stable isotopes of the constituent elements. It is the value used for bulk measurements and stoichiometric calculations.

-

Exact Mass , often referred to as monoisotopic mass, is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[2][3] This is the parameter measured by mass spectrometry, a technique that resolves individual ions based on their mass-to-charge ratio.[4]

Understanding the distinction and proper application of these values is not merely an academic exercise; it is critical for unambiguous molecular formula determination, the identification of unknown metabolites, and the definitive characterization of drug substances and their impurities, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] This guide will provide the theoretical framework and practical protocols to confidently calculate and verify these essential parameters.

Part 1: Theoretical Foundations & Calculation

The journey from a chemical name to a precise mass value begins with determining the correct molecular formula.

Molecular Formula Determination

The systematic IUPAC name, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, describes the molecule's structure.

-

Quinoxaline: A bicyclic aromatic compound with the formula C₈H₆N₂. When it acts as a substituent (quinoxalinyl), it loses a hydrogen atom, becoming C₈H₅N₂.

-

1,2,3,4-Butanetetrol: A four-carbon sugar alcohol with the formula C₄H₁₀O₄.[7] When attached to the quinoxaline ring, it also loses a hydrogen atom from the point of attachment, becoming C₄H₉O₄.

Combining these two fragments (C₈H₅N₂ + C₄H₉O₄) yields the final molecular formula.

Molecular Formula: C₁₂H₁₄N₂O₄ [1]

Calculation of Molecular Weight (Average Mass)

Molecular weight is calculated by summing the standard atomic weights of the constituent atoms. Standard atomic weights are the weighted averages of the masses of all naturally occurring isotopes of an element, as published by the International Union of Pure and Applied Chemistry (IUPAC).[8][9]

Table 1: Calculation of Molecular Weight for C₁₂H₁₄N₂O₄

| Element | Count (n) | Standard Atomic Weight (Aᵣ) | Subtotal (n × Aᵣ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 250.254 g/mol |

Note: Standard atomic weights are sourced from the most recent IUPAC recommendations.[10] The calculated value of 250.254 g/mol is consistent with published data for this compound.[1][11]

Calculation of Exact Mass (Monoisotopic Mass)

Exact mass is calculated by summing the masses of the most abundant stable isotope of each element. This value is crucial for High-Resolution Mass Spectrometry (HRMS), where instruments can resolve ions with very small mass differences.[3][12]

Table 2: Calculation of Exact Mass for C₁₂H₁₄N₂O₄

| Element | Count (n) | Most Abundant Isotope | Isotopic Mass (Da) | Subtotal (n × Mass) |

| Carbon | 12 | ¹²C | 12.000000 | 144.000000 |

| Hydrogen | 14 | ¹H | 1.007825 | 14.109550 |

| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |

| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |

| Total | 250.095358 Da |

Note: Isotopic masses are fundamental physical constants.

The following diagram illustrates the divergent paths for calculating these two fundamental properties from a single molecular formula.

Caption: Workflow for calculating Molecular Weight and Exact Mass.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry

While calculation provides a theoretical value, empirical measurement is required for confirmation. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique for determining the exact mass of a molecule.[13][14] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide the mass accuracy—typically within 5 parts-per-million (ppm)—needed to distinguish between compounds with the same nominal mass but different elemental compositions.[12][15]

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[16][17]

Protocol: Preparation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for LC-HRMS Analysis

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of approximately 1 µg/mL (1 ppm).[18]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a 2 mL autosampler vial to remove any particulates that could damage the LC system.[19]

-

Control Sample: Prepare a "blank" sample containing only the final dilution solvent to be run prior to the analyte to ensure the system is free from contamination.

Causality: The use of LC/MS-grade solvents and formic acid is critical. Formic acid aids in the protonation of the analyte in the electrospray ionization (ESI) source, promoting the formation of the desired [M+H]⁺ ion. The 1 µg/mL concentration is a typical starting point to achieve good signal intensity without saturating the detector.

LC-HRMS Experimental Workflow

The following diagram and protocol outline a standard workflow for accurate mass determination.

Caption: Experimental workflow for LC-HRMS accurate mass analysis.

Protocol: Accurate Mass Measurement

-

System Equilibration: Equilibrate the LC-HRMS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Blank Injection: Inject the blank sample to check for system contaminants.

-

Sample Injection: Inject 5-10 µL of the prepared sample solution onto the LC column (e.g., a C18 reversed-phase column).

-

Chromatographic Separation: Elute the analyte using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the analyte from any potential impurities.

-

Ionization: Direct the column effluent to an electrospray ionization (ESI) source operating in positive ion mode. This will generate the protonated molecular ion, [M+H]⁺.

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer set to a resolving power of >60,000. Acquire data over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

-

Data Processing: Process the acquired data to find the extracted ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 251.1026). The measured m/z value at the apex of the chromatographic peak is the experimental exact mass.

Part 3: Data Interpretation and Application in Drug Development

Data Interpretation

The primary output from the HRMS experiment is the measured mass-to-charge ratio (m/z) of the protonated molecule.

-

Calculated Exact Mass of Neutral Molecule (M): 250.095358 Da

-

Mass of a Proton (H⁺): 1.007276 Da

-

Theoretical m/z of [M+H]⁺: 250.095358 + 1.007276 = 251.102634

The instrument will report an experimental m/z value. The accuracy of this measurement is assessed by calculating the mass error in parts-per-million (ppm).

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.[20] For example, if the instrument measures an m/z of 251.1024, the error would be:

[ (251.1024 - 251.102634) / 251.102634 ] × 10⁶ = -0.93 ppm

This low mass error provides high confidence that the detected ion corresponds to the elemental formula C₁₂H₁₅N₂O₄⁺.

Significance in Drug Development

The principles outlined in this guide are fundamental to the entire drug development lifecycle.

-

Compound Confirmation: Accurate mass measurement is the gold standard for confirming the identity of newly synthesized compounds.

-

Impurity and Degradant Identification: During stability testing, HRMS is used to identify unknown degradation products by determining their elemental composition, which is the first step in structural elucidation.[12][21]

-

Metabolism Studies (Met-ID): In preclinical and clinical studies, radiolabeled mass balance studies are often conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5][22] HRMS is indispensable for identifying the chemical structures of metabolites in complex biological matrices like plasma and urine.[17]

-

Regulatory Submissions: Regulatory agencies such as the FDA and EMA require comprehensive characterization of the drug substance and all related impurities.[5] Accurate mass data forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA).

Conclusion

The distinction between molecular weight and exact mass is a critical concept in modern chemical and pharmaceutical sciences. While molecular weight (250.254 g/mol for C₁₂H₁₄N₂O₄) remains essential for preparative chemistry, the exact mass (250.095358 Da) is the key to unlocking precise molecular identity through high-resolution mass spectrometry. The ability to calculate this value theoretically and then confirm it experimentally with high accuracy (<5 ppm error) provides an unequivocal foundation for compound characterization, supporting every stage of drug development from initial discovery to regulatory approval. The methodologies and protocols detailed herein provide a self-validating system for ensuring the scientific integrity of these fundamental measurements.

References

-

Reddit. Exact mass vs molecular weight. Available at: [Link]

-

PubChem. (2S,3R)-butane-1,2,3,4-tetrol;(3S,4S,5R). Available at: [Link]

-

Cheméo. Chemical Properties of 1,2,3,4-Butanetetrol, [S-(R,R)]- (CAS 2319-57-5). Available at: [Link]

-

Gault, J., Donlan, J.A., Liko, I. et al. High-resolution mass spectrometry of small molecules bound to membrane proteins. Nat Methods 13, 909–912 (2016). Available at: [Link]

-

IUPAC. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Kodešová, R., Klement, A., Golovko, O. et al. LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition. Int J Environ Sci Technol 20, 11579–11592 (2023). Available at: [Link]

-

D. Lambropoulou, T. Albanis, Sample preparation in analysis of pharmaceuticals, in: Comprehensive Analytical Chemistry, Elsevier, 2007, vol. 49, pp. 69–119. Available at: [Link]

-

Wikipedia. Monoisotopic mass. Available at: [Link]

-

Ramamoorthy, A., Bende, G., Chow, E. C. Y., Dimova, H., Hartman, N., Jean, D., Pahwa, S., Ren, Y., Shukla, C., Yang, Y., Doddapaneni, S., & Danielsen, Z. Y. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and translational science, 15(11), 2567–2575. Available at: [Link]

-

ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available at: [Link]

-

U.S. Food and Drug Administration. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. Available at: [Link]

-

IonSource. Monoisotopic and Average Mass. Available at: [Link]

-

ACS Publications. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. Available at: [Link]

-

IUPAC. Atomic Weights of the Elements 2023. Available at: [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

-

IUPAC. Periodic Table of Elements. Available at: [Link]

-

Oreate AI Blog. Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. Available at: [Link]

-

Applied Clinical Trials Online. Understanding FDA's Perspective on Precision Dosing. Available at: [Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Available at: [Link]

-

IUPAC. Atomic Weights of the Elements 1991. Available at: [Link]

-

U.S. Food and Drug Administration. LC-ESI-HRMS Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product. Available at: [Link]

-

Pediaa.Com. What is the Difference Between Exact Mass and Molecular Weight. Available at: [Link]

-

OSTI.GOV. Standard atomic weights of the elements 2020 (IUPAC Technical Report). Available at: [Link]

-

University of Pennsylvania. Accurate Mass Measurement – MS Facility. Available at: [Link]

-

LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

-

Quora. What is the difference between exact mass and molecular weight? Available at: [Link]

-

Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample. Available at: [Link]

-

YouTube. How to calculate molecular mass and molecular weight? Available at: [Link]

-

Novatia, LLC. Mass Accuracy and Resolution. Available at: [Link]

-

Jordi Labs. Molecular Weight. Available at: [Link]

-

Advion. Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists - Oreate AI Blog [oreateai.com]

- 4. reddit.com [reddit.com]

- 5. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls | FDA [fda.gov]

- 7. echemi.com [echemi.com]

- 8. iupac.org [iupac.org]

- 9. iupac.org [iupac.org]

- 10. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bib.irb.hr:8443 [bib.irb.hr:8443]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Accurate Mass Measurement – MS Facility [web.sas.upenn.edu]

- 19. fda.gov [fda.gov]

- 20. enovatia.com [enovatia.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Harnessing (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for Advanced Carbohydrate Fingerprinting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on a Robust Derivatization Strategy

In the intricate world of glycobiology and biopharmaceutical analysis, the comprehensive characterization of carbohydrates remains a significant analytical challenge. Their inherent lack of strong chromophores, high polarity, and vast structural diversity necessitate sophisticated analytical strategies. Carbohydrate fingerprinting, a technique that generates a unique profile of the carbohydrate composition of a sample, has emerged as a powerful tool for quality control, biomarker discovery, and fundamental research.[1][2][3] This guide delves into the significance of a specific derivatization product, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, in advancing the field of carbohydrate fingerprinting. We will explore the underlying chemistry, provide a detailed experimental workflow, and discuss the practical implications for researchers in the field.

The Challenge of Carbohydrate Analysis and the Need for Derivatization

Carbohydrates are notoriously difficult to analyze in their native state using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[4] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore a cornerstone of carbohydrate analysis.[4] A widely employed method is reductive amination, where the open-ring aldehyde of a reducing sugar reacts with an amine-containing label to form a Schiff base, which is subsequently reduced to a stable secondary amine.[5][6][7] This process introduces a fluorescent or UV-active tag, significantly improving detection sensitivity.[8][9][10]

Quinoxaline Formation: A Unique Approach to Carbohydrate Derivatization

An alternative and highly effective derivatization strategy involves the condensation of a reducing sugar with an ortho-diamine, such as o-phenylenediamine, to form a quinoxaline derivative.[11] This reaction is particularly advantageous as it is often a one-pot synthesis that creates a stable, aromatic system with favorable properties for detection.[11][12][13]

The formation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol results from the reaction of a specific monosaccharide, D-arabinose, with o-phenylenediamine. The polyol side chain of the quinoxaline derivative retains the stereochemistry of the parent sugar, making this a powerful tool for isomeric differentiation. This specific isomer is an endogenous metabolite and its synthesis and interaction with imprinted polymers have been studied.[14]

The Chemistry of Derivatization: From D-Arabinose to a Detectable Quinoxaline

The core of this fingerprinting technique lies in the chemical transformation of the target carbohydrate into a quinoxaline derivative. This process imparts desirable analytical characteristics to the otherwise challenging carbohydrate molecule.

Reaction Mechanism

The reaction proceeds via a cyclocondensation reaction between the dicarbonyl species formed from the carbohydrate and an aromatic ortho-diamine. In the case of forming (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, the starting carbohydrate is D-arabinose. The reaction mechanism can be summarized as follows:

-

Oxidation of the Aldose: The aldose (D-arabinose) is first oxidized to the corresponding dicarbonyl compound.

-

Condensation and Cyclization: The resulting dicarbonyl intermediate then reacts with o-phenylenediamine. This involves the formation of two Schiff base linkages, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

The resulting molecule, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, now possesses a UV-active quinoxaline core, making it readily detectable.

Caption: Chemical derivatization workflow.

Experimental Protocol: A Step-by-Step Guide to Carbohydrate Fingerprinting

This section provides a detailed methodology for the derivatization of a carbohydrate sample and its subsequent analysis by HPLC to generate a carbohydrate fingerprint.

Materials

-

Carbohydrate sample (e.g., glycoprotein hydrolysate, purified monosaccharide mixture)

-

o-Phenylenediamine

-

Oxidizing agent (e.g., copper(II) acetate)

-

Glacial acetic acid

-

Methanol

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Reaction vials

-

HPLC system with a UV or fluorescence detector and a C18 column

Protocol

-

Sample Preparation:

-

If starting with a glycoprotein, perform acid hydrolysis to release the monosaccharides.

-

Dissolve the carbohydrate sample in water to a known concentration.

-

-

Derivatization Reaction:

-

In a reaction vial, combine the carbohydrate sample, o-phenylenediamine, and the oxidizing agent in a suitable solvent like a methanol/water/acetic acid mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) for a specific duration (e.g., 1-2 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Sample Cleanup (if necessary):

-

Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and interfering substances.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform a gradient elution using a mobile phase system such as water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Monitor the elution of the quinoxaline derivatives using a UV detector at an appropriate wavelength (e.g., 320 nm) or a fluorescence detector.

-

-

Data Analysis:

-

The resulting chromatogram will show a series of peaks, each corresponding to a different carbohydrate derivative. This chromatogram represents the carbohydrate fingerprint of the sample.

-

Identify the peaks by comparing their retention times with those of derivatized carbohydrate standards.

-

Quantify the carbohydrates by integrating the peak areas and comparing them to a calibration curve generated from standards.

-

Caption: Experimental workflow for carbohydrate fingerprinting.

Data Presentation and Interpretation

The output of this analytical workflow is a carbohydrate fingerprint, a chromatogram that provides both qualitative and quantitative information about the sample's carbohydrate composition.

Quantitative Data Summary

| Parameter | Typical Value/Range | Significance |

| Reaction Temperature | 80 - 100 °C | Ensures efficient reaction kinetics without degrading the carbohydrates. |

| Reaction Time | 1 - 3 hours | Optimized to drive the reaction to completion. |

| HPLC Column | Reversed-phase C18 | Provides good separation of the relatively nonpolar quinoxaline derivatives. |

| Detection Wavelength | 320 - 360 nm (UV) | Corresponds to the absorbance maximum of the quinoxaline chromophore. |

| Limit of Detection | pmol to fmol range | Demonstrates the high sensitivity of this derivatization approach. |

Interpreting the Fingerprint

The pattern of peaks in the chromatogram is characteristic of the carbohydrate composition of the sample. By comparing the fingerprint of an unknown sample to a library of fingerprints from known standards, one can rapidly identify the carbohydrates present. This is particularly useful in:

-

Quality Control of Biopharmaceuticals: Ensuring batch-to-batch consistency of glycosylation patterns on therapeutic proteins.

-

Food Science: Authenticating food products and detecting adulteration based on their sugar profiles.[1]

-

Clinical Diagnostics: Identifying potential disease biomarkers based on changes in the glycomic profile of biological fluids.

Conclusion: A Robust Tool for Modern Glycoanalysis

The derivatization of carbohydrates to form quinoxaline derivatives, such as (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, offers a powerful and reliable method for carbohydrate fingerprinting. This approach addresses the key challenges of carbohydrate analysis by introducing a strongly UV-absorbent or fluorescent tag, enabling sensitive and specific detection. The retention of stereochemical information from the parent sugar in the polyol side chain provides an additional layer of specificity. For researchers and scientists in drug development and related fields, this technique represents a valuable addition to the analytical toolbox for unraveling the complexities of the glycome.

References

- Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 - EPO. (2011).

- Reductive amination of carbohydrates using NaBH(OAc)3 - ResearchGate. (n.d.).

- Analysis of Fluorescently Labeled Sugars by Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).

- Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed - NIH. (2005).

- Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC. (n.d.).

- Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes. (n.d.).

- EP2306199A1 - Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Google Patents. (n.d.).

- Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed. (n.d.).

- Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview - MDPI. (2020).

- Advanced Monosaccharide Analysis Methods - Creative Biolabs. (n.d.).

- Polysaccharide identification through oligosaccharide fingerprinting. (2021).

- Polysaccharide Identification Through Oligosaccharide Fingerprinting - eScholarship. (2021).

- Fluorescent labels for analysis of mono- and oligosaccharides - ResearchGate. (n.d.).

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.

- 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | MedChemExpress. (n.d.).

- Quinoxaline synthesis - Organic Chemistry Portal. (n.d.).

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 3. escholarship.org [escholarship.org]

- 4. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 5. Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 [data.epo.org]

- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2306199A1 - Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. Quinoxaline synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

HPLC-UV protocols for detection of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

An In-depth Guide to the Quantification of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This comprehensive application note provides a detailed protocol for the analysis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a significant quinoxaline derivative, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to ensure accurate and reproducible results.

Introduction: The Analytical Challenge and the HPLC-UV Solution

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a heterocyclic compound of interest in pharmaceutical and biochemical research due to its potential biological activities.[1] Accurate quantification of this analyte is crucial for various stages of drug development, including formulation, stability testing, and quality control.[2] The inherent polarity of the butanetetrol moiety and the chromophoric nature of the quinoxaline ring make HPLC-UV a highly suitable analytical technique.[3][4]

This document outlines a robust reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of pharmaceutical compounds.[5][6] The methodology has been structured to provide a clear understanding of the entire analytical workflow, from sample preparation to method validation, ensuring compliance with international standards.[7][8]

Section 1: Understanding the Analyte and the Method

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

-

Molecular Formula: C₁₂H₁₄N₂O₄[1]

-

Molecular Weight: 250.25 g/mol [1]

-

Structure: The molecule consists of a quinoxaline ring system attached to a butanetetrol chain. This structure imparts both aromatic and highly polar characteristics.

The Principle of HPLC-UV Detection

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[5][6] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.[4] More polar compounds, like our analyte, will have a lower affinity for the stationary phase and will elute earlier. The Ultraviolet (UV) detector measures the absorbance of the analyte as it passes through the detector cell, allowing for quantification based on the Beer-Lambert law. Quinoxaline derivatives are known to possess chromophores that absorb UV radiation, making this detection method highly effective.[3][9][10]

Section 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC-UV analysis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.

Materials and Reagents

-

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or other suitable buffer components like phosphate salts)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min: 5% B1-10 min: 5-50% B10-12 min: 50% B12-13 min: 50-5% B13-15 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 315 nm (scan for optimal wavelength) |

Rationale for Parameter Selection:

-

C18 Column: A C18 column is a versatile and commonly used reversed-phase column suitable for a wide range of polar and nonpolar compounds.[3]

-

Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC. The addition of formic acid helps to improve peak shape and control the ionization of the analyte.[3]

-

Gradient Elution: A gradient elution is employed to ensure efficient elution of the polar analyte while also cleaning the column of any less polar impurities.

-

Detection Wavelength: Quinoxaline derivatives typically exhibit strong UV absorbance around 254 nm and 315 nm.[11] A diode array detector is recommended to determine the optimal wavelength of maximum absorbance (λmax) for the specific analyte.

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol reference standard.

-

Dissolve the standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a 1 mg/mL stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation will depend on the matrix. For a simple solution:

-

Dissolve the sample containing the analyte in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Section 3: Method Validation

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7][12] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[8][13] This can be demonstrated by analyzing a blank (matrix without the analyte) and a spiked sample. The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

-

Procedure: Inject the series of standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.

-

Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

-

Procedure: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).

-

Analysis: Calculate the percentage recovery of the analyte.

-

Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

-

Procedure: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

-

-

Analysis: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, and resolution).

Section 4: Data Presentation and Visualization

Summary of Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| LOD | S/N ratio ≥ 3:1 |

| LOQ | S/N ratio ≥ 10:1 |

| Robustness | System suitability parameters remain within acceptable limits |

Experimental Workflow Diagram

Caption: Overall workflow for the HPLC-UV analysis of the target analyte.